molecular formula C16H16N2O4 B12940135 Diethyl 2-phenylpyrimidine-4,5-dicarboxylate CAS No. 33299-33-1

Diethyl 2-phenylpyrimidine-4,5-dicarboxylate

Cat. No.: B12940135
CAS No.: 33299-33-1
M. Wt: 300.31 g/mol
InChI Key: OGWCZCSCXZVUCQ-UHFFFAOYSA-N
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Description

Diethyl 2-phenylpyrimidine-4,5-dicarboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-phenylpyrimidine-4,5-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with benzaldehyde and urea under basic conditions to form the pyrimidine ring. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is heated under reflux to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-phenylpyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Diethyl 2-phenylpyrimidine-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of diethyl 2-phenylpyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Diethyl pyrrole-2,5-dicarboxylate: Another ester derivative with a pyrrole ring instead of a pyrimidine ring.

    Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A pyridine derivative with similar ester functionalities.

Uniqueness

Diethyl 2-phenylpyrimidine-4,5-dicarboxylate is unique due to the presence of the phenyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

CAS No.

33299-33-1

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

diethyl 2-phenylpyrimidine-4,5-dicarboxylate

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)12-10-17-14(11-8-6-5-7-9-11)18-13(12)16(20)22-4-2/h5-10H,3-4H2,1-2H3

InChI Key

OGWCZCSCXZVUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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